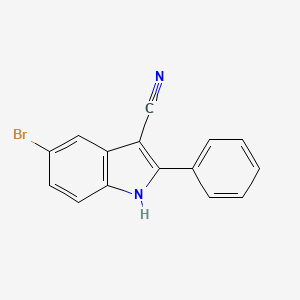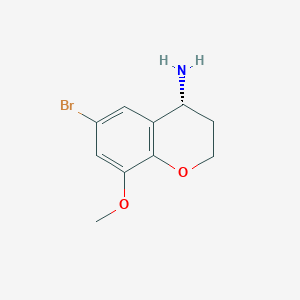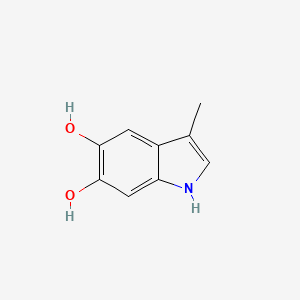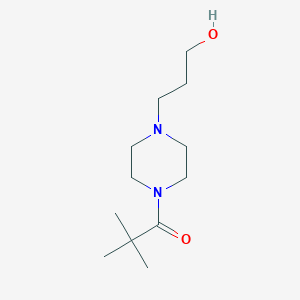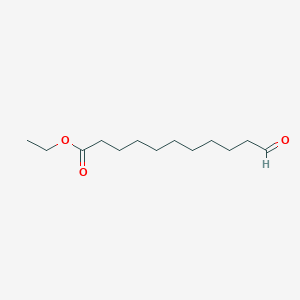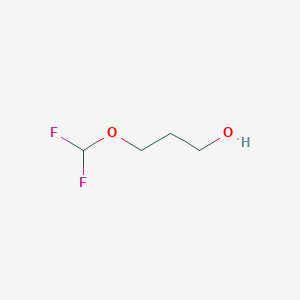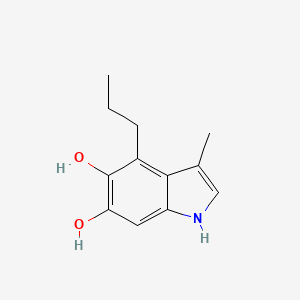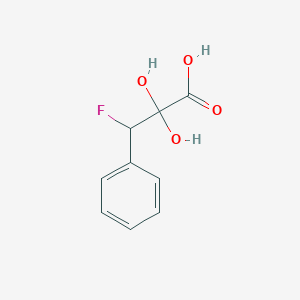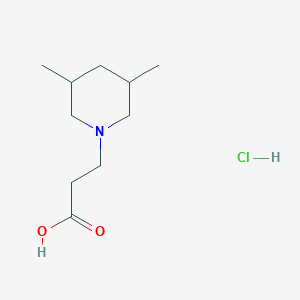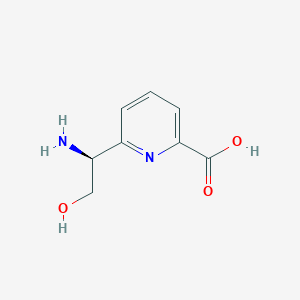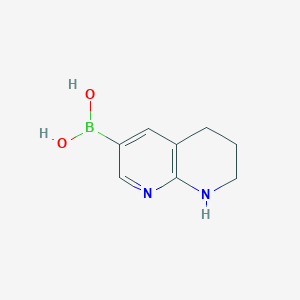
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative that contains a naphthyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the naphthyridine ring, followed by borylation using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the naphthyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters .
Aplicaciones Científicas De Investigación
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which (5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid exerts its effects depends on its specific application. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter molecular interactions . The naphthyridine ring can also interact with various molecular targets, potentially affecting signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acid derivatives and naphthyridine-containing molecules, such as:
- (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)boronic acid
- 1,8-Naphthyridine-3-boronic acid
- 1,5-Naphthyridine derivatives
Uniqueness
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the naphthyridine ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H11BN2O2 |
|---|---|
Peso molecular |
178.00 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5,12-13H,1-3H2,(H,10,11) |
Clave InChI |
ZSRMZENBHDPCSX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(NCCC2)N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


